molecular formula C22H19FN4O3 B2685221 N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941955-84-6

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2685221
CAS No.: 941955-84-6
M. Wt: 406.417
InChI Key: XJXRJEBMNVBGPK-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₁₈FN₃O₃
Molecular Weight 343.35 g/mol
CAS Number 2034372-05-7

The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit notable anticancer properties. A study highlighted that compounds with similar structures demonstrated potent inhibition of cancer cell proliferation. For instance, certain derivatives showed IC₅₀ values in the nanomolar range against various cancer cell lines, indicating strong growth inhibition capabilities .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. Pyrazolo[1,5-a]pyrazine derivatives are reported to act as selective protein inhibitors, which can be crucial in the development of targeted therapies for diseases such as cancer and inflammation. The mechanism often involves the interaction with specific enzyme active sites, leading to decreased enzymatic activity and subsequent cellular effects .

Case Studies

The proposed mechanism of action for this compound involves:

  • Intracellular Release : Similar compounds release active metabolites upon cellular uptake.
  • Enzymatic Interference : Binding to target enzymes disrupts normal cellular processes leading to apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC₅₀ in nanomolar range
Enzyme InhibitionSelective inhibition
AntimicrobialPotential activity

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14-3-6-16(23)11-18(14)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-4-7-17(30-2)8-5-15/h3-11,19-20,25H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKMLYDJYNJTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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